3-Aminopyridine chemical structure and properties
3-Aminopyridine chemical structure and properties
An In-depth Technical Guide to 3-Aminopyridine
Introduction
3-Aminopyridine (3-AP), also known by its IUPAC name pyridin-3-amine, is an organic compound belonging to the aminopyridine family.[1] It consists of a pyridine ring with an amino group attached to the third position.[1] This colorless to light yellow crystalline solid is a versatile intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[2][3][4] In the field of medicine and neuroscience, 3-Aminopyridine is particularly noted for its activity as a potassium channel blocker, which underlies its therapeutic potential in certain neurological disorders.[1]
Chemical Structure and Identifiers
The fundamental structure of 3-Aminopyridine features an amino group (-NH₂) substituted on the C3 position of the pyridine ring. This arrangement influences its chemical reactivity and biological interactions.[1]
| Identifier | Value |
| IUPAC Name | pyridin-3-amine[5] |
| Common Names | 3-Pyridinamine, β-Aminopyridine, m-Aminopyridine[6][7] |
| CAS Number | 462-08-8[8][9] |
| Molecular Formula | C₅H₆N₂[1][9] |
| Molecular Weight | 94.11 g/mol [1][5] |
| SMILES | C1=CC(=CN=C1)N[5][8] |
| InChI Key | CUYKNJBYIJFRCU-UHFFFAOYSA-N[5][8] |
| PubChem CID | 10009[5] |
| EC Number | 207-322-2[8] |
Physicochemical Properties
3-Aminopyridine presents as a white to yellow-brown crystalline solid, often in the form of flakes, with a characteristic unpleasant odor.[5][6][10] It is stable under standard conditions and soluble in water, alcohol, and benzene.[2][8][11]
| Property | Value |
| Appearance | White to yellow-brown crystals/flakes[5][6][10] |
| Melting Point | 60-65 °C (140-149 °F)[8][10][11][12] |
| Boiling Point | 248-252 °C (478-486 °F)[1][8][11] |
| Solubility in Water | >1000 g/L[2][8] |
| pKa | 6.04 (at 25°C)[4] |
| LogP (Octanol/Water) | 0.11[11][13] |
| Vapor Pressure | 0.43 mmHg[5] |
| Density | 1.107 g/cm³[11] |
| Flash Point | 88-124 °C (190.4-255 °F)[6][8] |
| Autoignition Temperature | 628 °C (1,162 °F)[8] |
Synthesis and Experimental Protocols
Several synthetic routes to 3-Aminopyridine have been established. The most common and well-documented industrial method is the Hofmann rearrangement of nicotinamide.[1][8] Other methods include the reduction of 3-nitropyridine and the reaction of 3-bromopyridine with ammonia.[1]
Synthesis via Hofmann Rearrangement of Nicotinamide
This method involves the reaction of nicotinamide with sodium hypobromite, which is prepared in situ from bromine and sodium hydroxide.[8] The amide is converted to an intermediate isocyanate, which then hydrolyzes to form the primary amine.
Caption: Workflow for the synthesis of 3-Aminopyridine via Hofmann rearrangement.
Detailed Experimental Protocol (Hofmann Rearrangement)
This protocol is adapted from established organic synthesis procedures.[14]
-
Preparation of Sodium Hypobromite Solution: In a 2-liter beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g (1.87 moles) of sodium hydroxide in 800 ml of water. With stirring, add 95.8 g (0.6 moles) of bromine. Maintain the temperature at 0°C.
-
Reaction: To the cold sodium hypobromite solution, add 60 g (0.49 moles) of finely powdered nicotinamide all at once with vigorous stirring. The temperature of the mixture will rise. After the initial reaction subsides, continue stirring for an additional 15-20 minutes.
-
Rearrangement: Remove the ice bath and warm the solution to 75-80°C with stirring for approximately 45 minutes.
-
Work-up and Extraction: Cool the solution to room temperature and saturate it with about 170 g of sodium chloride. Extract the product from the aqueous solution using a continuous liquid-liquid extractor with ether for 15-20 hours.
-
Purification: Dry the ether extract over sodium hydroxide pellets. Remove the ether by distillation from a steam bath. The crude product crystallizes upon cooling.
-
Recrystallization: Dissolve the crude product in a hot mixture of benzene (320 ml) and ligroin (80 ml). Add activated charcoal (5 g) and sodium hydrosulfite (2 g) and heat for 20 minutes. Filter the hot solution and allow it to cool slowly. The product will crystallize as white crystals. The final yield of pure 3-aminopyridine (m.p. 63–64°C) is typically in the range of 61-65%.[14]
Biological Activity and Mechanism of Action
3-Aminopyridine and its isomer 4-aminopyridine are known as potent voltage-gated potassium (K⁺) channel blockers.[1][15] By blocking these channels in neurons, they prolong the duration of the action potential. This extended depolarization enhances the influx of calcium (Ca²⁺) into the presynaptic terminal, which in turn increases the release of neurotransmitters, such as acetylcholine, into the synaptic cleft.[1] This mechanism is the basis for its investigation and use in treating neurological conditions characterized by impaired synaptic transmission, like multiple sclerosis.[1]
Caption: Mechanism of action of 3-Aminopyridine as a potassium channel blocker.
Beyond its effects on potassium channels, 3-Aminopyridine and its derivatives have been investigated for other biological activities. Studies have highlighted potential antimicrobial and antitumor properties.[1] Some derivatives have shown antibacterial activity against strains like Haemophilus influenzae.[1] In cancer research, its ability to form complexes with transition metals enhances cytotoxicity against cancer cells.[1] One of its derivatives, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), acts as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair, making it a target for anticancer therapies.[1][16]
Applications
The unique chemical and biological properties of 3-Aminopyridine make it a valuable compound in various sectors.
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs.[3] Its potassium channel-blocking activity is leveraged in treatments for neurological disorders.[1]
-
Agrochemicals: It is used in the production of herbicides and fungicides and as a plant growth regulator.[3]
-
Dyes and Colorants: 3-Aminopyridine is an intermediate in the manufacture of dyes.[3][4]
-
Materials Science: It is involved in the chemistry of photosensitizers, luminescent materials, and liquid crystals.[3][4]
-
Chemical Synthesis: It is used as a monomer for polymerization and as a ligand in coordination chemistry.[3][4]
Safety and Handling
3-Aminopyridine is classified as a toxic substance and must be handled with appropriate safety precautions.[2][11] It is harmful if swallowed, inhaled, or in contact with skin.[11]
| Safety Aspect | Information |
| GHS Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H373 (May cause damage to organs through prolonged or repeated exposure)[8] |
| Signal Word | Danger[8] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves, respirator (e.g., NIOSH N95), protective clothing[11] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides[11] |
| Storage | Store in a tightly closed container in a dry, well-ventilated area away from incompatible substances.[2][11] It is known to be hygroscopic and air-sensitive.[2][4] |
| Target Organs | Nervous system, respiratory system[11] |
In case of exposure, immediate medical attention is required. Contaminated clothing should be removed immediately, and affected areas should be washed thoroughly with water.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Aminopyridine | 462-08-8 [chemicalbook.com]
- 4. 3-Aminopyridine | 462-08-8 [amp.chemicalbook.com]
- 5. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-AMINOPYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 7. 3-Aminopyridine [webbook.nist.gov]
- 8. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
- 10. 3-アミノピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. 462-08-8 CAS | 3-AMINOPYRIDINE | Laboratory Chemicals | Article No. 1075B [lobachemie.com]
- 13. 3-aminopyridine [stenutz.eu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 16. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
